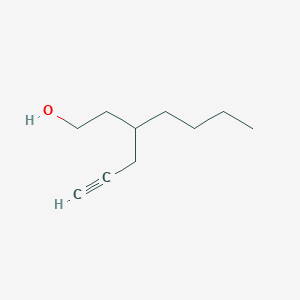

3-(Prop-2-YN-1-YL)heptan-1-OL

Description

3-(Prop-2-YN-1-YL)heptan-1-OL is a secondary alcohol featuring a seven-carbon chain (heptanol) with a hydroxyl group (-OH) at the terminal (C1) position and a propargyl group (prop-2-yn-1-yl) at the third carbon (C3). This structural combination imparts unique physicochemical properties, blending the hydrophobicity of the alkyl chain with the reactivity of the alkyne moiety.

Properties

CAS No. |

61753-71-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-prop-2-ynylheptan-1-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h2,10-11H,3,5-9H2,1H3 |

InChI Key |

QXLXHFWWVZWGRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCO)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-YN-1-YL)heptan-1-OL typically involves the addition of a propargyl group to a heptanol backbone. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further reactions to introduce the heptanol moiety .

Industrial Production Methods: Industrial production of this compound often utilizes the same copper-catalyzed addition method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-YN-1-YL)heptan-1-OL undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or acids.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products Formed:

Oxidation: Propynal or propargylic acid.

Reduction: Heptan-1-ol derivatives.

Substitution: Various substituted heptan-1-ol compounds.

Scientific Research Applications

3-(Prop-2-YN-1-YL)heptan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: Studied for its potential antifungal properties.

Medicine: Investigated for its role in drug development, especially in the synthesis of pharmaceuticals.

Industry: Utilized as a corrosion inhibitor and in the production of polymers

Mechanism of Action

The mechanism of action of 3-(Prop-2-YN-1-YL)heptan-1-OL involves its interaction with various molecular targets. The alkyne group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and solubility, affecting the compound’s bioavailability and reactivity .

Comparison with Similar Compounds

Key Compounds:

n-Propanol (propan-1-ol) Structure: Primary alcohol with a three-carbon chain. Functional Groups: Terminal -OH. Key Differences: Lacks an alkyne group, shorter chain.

Propargyl Alcohol (prop-2-yn-1-ol)

- Structure : Primary alcohol with a terminal alkyne.

- Functional Groups : -OH and C≡CH at C1.

- Key Differences : Shorter chain; alkyne is adjacent to -OH.

(Prop-2-yn-1-ylsulfanyl)carbonitrile Structure: Propargyl group linked to sulfanyl (-S-) and cyano (-CN) groups. Functional Groups: C≡CH, -S-, -CN. Key Differences: No alcohol group; distinct reactivity from sulfur and nitrile.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Propargyl alcohol attached to a pyridine ring with methoxy substituents.

- Functional Groups : -OH, C≡CH, aromatic pyridine.

- Key Differences : Aromatic system influences electronic properties.

Table 1: Comparative Properties

*Estimated values based on structural analogs where direct data is unavailable. †Inferred from alkyne reactivity and n-propanol hazards.

Hazard Profile Comparison

- n-Propanol: Highly flammable (H225), causes eye damage (H318), and may induce drowsiness (H336) .

- (Prop-2-yn-1-ylsulfanyl)carbonitrile: No classified hazards, but incomplete toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.